molecular formula C15H22BNO4 B8096339 Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Cat. No.: B8096339
M. Wt: 291.15 g/mol
InChI Key: RWSWHXCAQHPEFP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is a boronic ester derivative. This compound is notable for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate typically involves the reaction of 2-bromo-3-pyridinecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting boronic ester is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent purification steps, such as recrystallization and chromatography, are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: DMF, THF, ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

    Aryl or Vinyl Compounds: From Suzuki-Miyaura reactions.

    Boronic Acids: From oxidation reactions.

    Carboxylic Acids: From hydrolysis reactions.

Scientific Research Applications

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the labeling and detection of biomolecules due to its boronic ester group, which can form reversible covalent bonds with diols.

    Medicine: Investigated for its potential in developing new therapeutic agents, especially in cancer research.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is unique due to its pyridine ring, which can participate in additional interactions and reactions compared to other boronic esters. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic properties .

Biological Activity

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS No. 2828447-07-8) is a compound that combines a pyridine ring with a dioxaborolane moiety. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

  • Molecular Formula : C₁₅H₂₂BNO₄
  • Molecular Weight : 291.15 g/mol
  • Purity : Typically >95%

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates its potential as an inhibitor of key enzymes and pathways involved in disease processes.

Key Findings

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition :
    • This compound has been studied for its inhibitory effects on GSK-3β. This enzyme plays a crucial role in various cellular processes including metabolism and cell proliferation.
    • Compounds with similar structures exhibited IC₅₀ values ranging from 10 to 1314 nM against GSK-3β, suggesting that modifications to the dioxaborolane structure can enhance potency .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the pyridine ring is believed to enhance lipophilicity and cellular uptake .
    • A study reported that certain pyridine-based compounds showed significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties :
    • This compound has been evaluated for its antimicrobial activity against Gram-positive bacteria. Some derivatives displayed minimal inhibitory concentrations (MICs) as low as 0.25–1 μg/mL against strains like Staphylococcus aureus and Enterococcus faecalis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and potential enzyme inhibition
Alteration of the dioxaborolane structureChanges in binding affinity to targets like GSK-3β
Variation in the pyridine substituentsImpact on cellular uptake and toxicity profiles

Case Studies

  • In Vivo Efficacy :
    • In a recent study involving animal models, compounds structurally related to this compound demonstrated significant reductions in tumor size when administered at specific dosages over a period of time .
  • Safety Profile Assessment :
    • Toxicological studies have indicated a favorable safety profile for this compound at therapeutic doses. No significant adverse effects were observed in animal models following repeated administration .

Properties

IUPAC Name

ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-6-19-13(18)10-12-11(8-7-9-17-12)16-20-14(2,3)15(4,5)21-16/h7-9H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSWHXCAQHPEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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